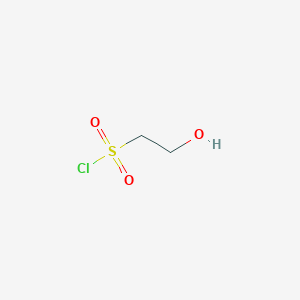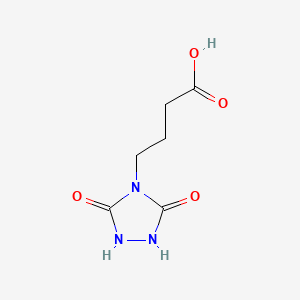
3,5-Diethoxy-4-hydroxybenzaldehyde
Overview
Description
3,5-Diethoxy-4-hydroxybenzaldehyde, also known as 4-Hydroxy-3,5-dimethoxybenzaldehyde or Syringaldehyde, is a chemical compound with the molecular formula C9H10O4 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups (OCH3), one hydroxy group (OH), and one aldehyde group (CHO) . The molecular weight of the compound is 182.1733 .Physical And Chemical Properties Analysis
This compound is a beige powder . It has a melting point of 110-113 °C and a boiling point of 192-193 °C/14 mmHg . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications
Phosphorescent Platinum(II) Complexes
A study by Zhang et al. (2016) explored the use of donor–π–acceptor Schiff base ligands, including a variant similar to 3,5-Diethoxy-4-hydroxybenzaldehyde, in the creation of phosphorescent platinum(II) complexes. These complexes displayed significant photophysical properties, making them attractive for use in organic light-emitting diodes due to their high thermal stability and efficient emission characteristics (Zhang et al., 2016).
Synthesis and Non-Aqueous Medium Titrations
In research conducted by Yüksek et al. (2005), derivatives of this compound were synthesized and characterized. These compounds were analyzed in various non-aqueous solvents to study their acidity and other chemical properties, highlighting their potential in chemical synthesis and analysis (Yüksek et al., 2005).
Enzyme Inhibition and Molecular Docking Studies
Şahin et al. (2022) conducted a study on hybrid molecules containing functional groups derived from this compound. These compounds were tested for their inhibitory effects on certain metabolic enzymes, demonstrating their potential in biochemical and pharmaceutical applications. The study also included molecular docking studies to understand the binding modes and interactions of these compounds (Şahin et al., 2022).
Crystal Structure Analysis
Synthesis of Derivative Compounds
Research by Ya (2001) involved synthesizing 3,4,5-Trimethoxybenzaldehyde, a derivative of this compound. The study demonstrated a method for synthesizing such compounds, which could have implications in various fields, including pharmaceuticals and material science (Ya, 2001).
Safety and Hazards
This compound may form combustible dust concentrations in air. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,5-diethoxy-4-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-5-8(7-12)6-10(11(9)13)15-4-2/h5-7,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCJFTILMZRUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)OCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620684 | |
| Record name | 3,5-Diethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79459-15-7 | |
| Record name | 3,5-Diethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)


![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)